molecular formula C13H13N3O B11876965 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one CAS No. 612065-10-8

6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B11876965
CAS No.: 612065-10-8
M. Wt: 227.26 g/mol
InChI Key: QDEBBLKMWGJZLA-UHFFFAOYSA-N
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Description

6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound featuring an indolizinone core substituted with a pyridin-2-ylamino group at the 6-position. Its molecular formula is C₁₃H₁₂N₄O, with a molecular weight of 240.26 g/mol. The compound’s structure combines a bicyclic indolizinone scaffold, which is known for its pharmacological relevance, with a pyridine moiety that may enhance binding affinity in biological systems. Commercial availability from multiple suppliers (e.g., MolPort, ZINC) highlights its utility in medicinal chemistry research .

Properties

CAS No.

612065-10-8

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C13H13N3O/c17-13-11(15-12-5-1-2-8-14-12)7-6-10-4-3-9-16(10)13/h1-2,5-8H,3-4,9H2,(H,14,15)

InChI Key

QDEBBLKMWGJZLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 2-aminopyridine with suitable indolizine precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with a ketone or aldehyde derivative of indolizine, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing antimicrobial efficacy. In cancer research, it may interfere with signaling pathways critical for tumor growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP Notable Properties/Applications
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one (Target) C₁₃H₁₂N₄O 240.26 Pyridin-2-ylamino N/A Base structure; used in ligand design
8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one (CAS 612065-29-9) C₁₉H₁₇N₃O₃S 367.42 Benzenesulfonyl at C8 3.92 Increased lipophilicity (LogP >3.9); potential for enhanced membrane permeability
6-Benzylamino-2,3-dihydro-1H-indolizin-5-one (CAS 612065-12-0) C₁₄H₁₃N₃O 239.27 Benzylamino at C6 N/A Higher steric bulk; may influence receptor binding
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one (CAS 612065-07-3) C₁₃H₁₁N₅O₃ 285.26 4-Nitrophenylamino at C6 N/A Electron-withdrawing nitro group; potential for altered reactivity or solubility
Pt(H₂bapbpy) (Platinum analog) C₂₀H₁₈N₈Pt²⁺ N/A Platinum coordination N/A Antiproliferative activity via DNA duplex intercalation

Key Observations:

Substituent Effects on Lipophilicity: The benzenesulfonyl derivative (LogP = 3.92) exhibits significantly higher lipophilicity than the parent compound, which may improve blood-brain barrier penetration or cellular uptake .

Electronic Modifications: The 4-nitrophenylamino group introduces strong electron-withdrawing effects, which could modulate electronic interactions in catalytic or binding processes .

Commercial and Research Relevance :

  • The target compound and its analogs are widely available from suppliers (e.g., 5 suppliers for the target compound ), underscoring their role in drug discovery.

Biological Activity

6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of key signaling pathways involved in inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure : The molecular formula of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one is C13H13N3OC_{13}H_{13}N_{3}O with a CAS number of 612065-10-8. This compound features a pyridine ring and an indolizinone moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13H13N3OC_{13}H_{13}N_{3}O
Molecular Weight227.26 g/mol
CAS Number612065-10-8

Research indicates that 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one acts primarily as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is pivotal in regulating inflammatory responses and cytokine production. Inhibitors of p38 MAPK can effectively reduce the synthesis of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, making them valuable in treating autoimmune conditions.

Key Findings from Research Studies:

  • Inhibition of p38 MAPK : The compound has been shown to exhibit potent inhibitory effects on p38 MAPK in vivo, particularly in models of adjuvant-induced arthritis .
  • Cytokine Production : In vitro studies have demonstrated that this compound significantly reduces TNFα production, indicating its potential therapeutic application in inflammatory diseases .

Autoimmune Diseases

The efficacy of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one has been evaluated in various disease models:

  • Adjuvant-Induced Arthritis Model : In this model, the compound displayed significant anti-inflammatory properties by inhibiting the activation of p38 MAPK and subsequent cytokine release .

Cancer Research

Recent studies have explored the antiproliferative effects of related compounds derived from indolizinone structures against cancer cell lines:

  • Breast Cancer Cell Lines : Compounds structurally similar to 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one were tested against MCF-7 and MDA-MB-468 breast cancer cell lines. Some derivatives showed notable cytotoxicity and inhibited cell proliferation effectively .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Autoimmune Disease Management : A study involving animal models indicated that treatment with 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one resulted in reduced joint inflammation and improved clinical scores compared to untreated controls .
  • Cytotoxicity Assessment : In a screening assay against the NCI-60 human tumor cell line panel, select derivatives exhibited significant cytotoxicity across multiple cancer cell lines, indicating a broad spectrum of potential anticancer activity .

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